Cas no 173937-91-2 (Atrasentan)

Atrasentan structure
Productnaam:Atrasentan
Atrasentan Chemische en fysische eigenschappen
Naam en identificatie
-
- (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- (+)-A 127722
- (2R,3R,4S)-(+)-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-(N,N-di(n-bu
- (2R,3R,4S)-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-(((N,N-dibutylamino)carbonyl)methyl)pyrrolidine-3-carboxylic acid
- [2R,3R,4S]-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-[[(N,N-dibutylamino)-carboxyl]methyl]pyrrolidine-3-carboxylic acid
- A-147627
- ABT627
- ABT-627
- (2S,3S,4R)-4-(1,3-BENZODIOXOL-5-YL)-1-[2-(DIBUTYLAMINO)-2-OXOETHYL]-2-(4-METHOXYPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID
- atrasentan
- Atrasentan (ABT-627)
- A127722, CID 5310990
- (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-3-pyrrolidinecarboxylic acid
- 3-Pyrrolidinecarboxylic acid, 4-(1,3-benzodioxo-5-yl)-1-(2-(dibutylamino)-2-oxoethyl)-2-(4-methoxyphenyl)-, (2R,3R,4S)-
- SCHEMBL34654
- rel-(2R,3R,4S)-4-(Benzo[d][1,3]dioxol-5-yl)-1-(2-(dibutylamino)-2-oxoethyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- 2R-(4-methoxyphenyl)-4S(1,N-di(n-butyl)aminocarbonyl-methyl)-pyrrolidine-3R-carboxylic acid
- rel-(2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-3-pyrrolidinecarboxylic acid
- CHEMBL9194
- 3-Pyrrolidinecarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1-(2-dibutylamino)-2-oxoethyl)-2-(4-methoxyphenyl)-, (2R-(2alpha,3beta,4alpha))-
- NCGC00378853-03
- CHEBI:135810
- ATRASENTAN [WHO-DD]
- 3-PYRROLIDINECARBOXYLIC ACID, 4-(1,3-BENZODIOXOL-5-YL)-1-(2-(DIBUTYLAMINO)-2-OXOETHYL)-2-(4-METHOXYPHENYL)-, (2R-(2.ALPHA.,3.BETA.,4.ALPHA.))
- 4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid
- EX-A7929
- A127722
- Xinlay
- ABT 627
- 173937-91-2
- ABT-627;(+)-A 127722;A-147627
- (2r,3r,4s)-(+)-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-(n,n-di(n-butyl)aminocarbonylmethyl)-pyrrolidine-3-carboxylic acid
- NSC720763
- (2R,3R,4S)-1-((DIBUTYLCARBAMOYL)METHYL)-2-(P-METHOXYPHENYL)-4-(3,4-(METHYLENEDIOXY)PHENYL)-3-PYRROLIDINECARBOXYLIC ACID
- 195704-72-4
- (2R,3R,4S)-4-(Benzo[d][1,3]dioxol-5-yl)-1-(2-(dibutylamino)-2-oxoethyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- DB06199
- ATRASENTAN [MI]
- Atrasentan [INN]
- AKOS030255123
- BDBM50051007
- (2R,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid
- NCGC00378853-01
- ATRASENTAN [VANDF]
- A-127722
- NSC-720763
- NS00069259
- A 127722
- UNII-V6D7VK2215
- (+)-A-127722
- MOTJMGVDPWRKOC-QPVYNBJUSA-N
- (2S,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- 3-Pyrrolidinecarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-, (2R,3R,4S)-
- V6D7VK2215
- GTPL3487
- Q125083
- ABT 147627
- CS-0063769
- HY-114674
- P6FLG98GBJ
- 4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-3-pyrrolidinecarboxylic acid, (2R,3R,4S)-rel-
- 3-Pyrrolidinecarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1-(2-(dibutylamino)-2-oxoethyl)-2-(4-methoxyphenyl)-, (2R,3R,4S)-
- (2R,3R,4S)-4-(1,3-Benzodioxo-5-yl)-1-(2-(dibutylamino)-2-oxoethyl)-2-(4-methoxyphenyl)-3-pyrrolidinecarboxylic Acid
- 3-Pyrrolidinecarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-, (2alpha,3beta,4alpha)-
- (2R,3R,4S)-4-(2H-1,3-benzodioxol-5-yl)-1-[(dibutylcarbamoyl)methyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- G87012
- (2R,3R,4S)-4-(2H-1,3-benzodioxol-5-yl)-1-((dibutylcarbamoyl)methyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- atrasentanum
- DA-50788
- 3-PYRROLIDINECARBOXYLIC ACID, 4-(1,3-BENZODIOXOL-5-YL)-1-(2-(DIBUTYLAMINO)-2-OXOETHYL)-2-(4-METHOXYPHENYL)-, (2R-(2ALPHA,3BETA,4ALPHA))
- 3-Pyrrolidinecarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-, (2R,3R,4S)-rel-
- BRD-K16295392-003-01-3
- Atrasentan
-
- Inchi: 1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1
- InChI-sleutel: MOTJMGVDPWRKOC-QPVYNBJUSA-N
- LACHT: O=C([C@H]1[C@H](C2=CC=C(OC)C=C2)N(CC(N(CCCC)CCCC)=O)C[C@@H]1C3=CC=C(OCO4)C4=C3)O
Berekende eigenschappen
- Exacte massa: 510.27300
- Monoisotopische massa: 510.27298694g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 37
- Aantal draaibare bindingen: 12
- Complexiteit: 742
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.4
- Aantal tautomers: nothing
- Topologisch pooloppervlak: 88.5Ų
- Oppervlakte lading: 0
Experimentele eigenschappen
- Smeltpunt: 122-124°
- PSA: 88.54000
- LogboekP: 4.63190
Atrasentan Beveiligingsinformatie
- Opslagvoorwaarde:Please store the product under the recommended conditions in the Certificate of Analysis.
Atrasentan Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55090-2mg |
Atrasentan |
173937-91-2 | 98% | 2mg |
¥1559.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55090-10mg |
Atrasentan |
173937-91-2 | 98% | 10mg |
¥2808.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0259-100 mg |
Atrasentan |
173937-91-2 | 100MG |
¥13000.00 | 2021-09-23 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0259-5 mg |
Atrasentan |
173937-91-2 | 99.08% | 5mg |
¥2740.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0259-10 mg |
Atrasentan |
173937-91-2 | 99.08% | 10mg |
¥4137.00 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55090-5mg |
Atrasentan |
173937-91-2 | 98% | 5mg |
¥2340.00 | 2023-09-07 | |
TRC | A793925-25mg |
Atrasentan |
173937-91-2 | 25mg |
$ 907.00 | 2023-04-19 | ||
Chemenu | CM452604-100mg |
3-Pyrrolidinecarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-, (2R,3R,4S)- |
173937-91-2 | 95%+ | 100mg |
$3231 | 2023-01-01 | |
TRC | A793925-100mg |
Atrasentan |
173937-91-2 | 100mg |
$ 2716.00 | 2023-04-19 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A125773-50mg |
Atrasentan |
173937-91-2 | 50mg |
¥7,835.00 | 2021-05-25 |
Atrasentan Gerelateerde literatuur
-
Mariusz Stolarczyk,Anna Apola,Anna Ma?lanka,Jan Krzek Anal. Methods 2015 7 4419
-
Margarida Estudante,Gra?a Soveral,José G. Morais,Leslie Z. Benet Med. Chem. Commun. 2016 7 1462
173937-91-2 (Atrasentan) Gerelateerde producten
- 2225146-02-9(2-phenyl-2-(trifluoromethyl)piperidine hydrochloride)
- 1261814-80-5(4-Chloro-3-nitro-5-(3-(trifluoromethyl)phenyl)pyridine)
- 1361597-25-2(2,3-Bis(perchlorophenyl)pyridine)
- 2007863-50-3(5-bromo-1-2-(pyrazin-2-yl)ethyl-1H-1,2,4-triazol-3-amine)
- 123583-37-9(Peptide YY (3-36) (human))
- 2097971-21-4(1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid)
- 1884452-99-6(TETRAKIS[5-T-BUTYL-PHTHALOYL-N-(S)-TERT-LEUCINATO]DIRHODIUMBIS(ETHYLACETATE)ADDUCTRH2(S-TERTPTTL)4)
- 898221-37-9(2-[(E)-1-Hexenyl]-3-methylsuccinic acid 1-methyl ester)
- 2167725-49-5(2-bromo(1-methylcyclopropyl)methyl-1,3-thiazole-5-carbaldehyde)
- 905688-09-7(N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-2-fluorobenzene-1-sulfonamide)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:173937-91-2)Atrasentan

Zuiverheid:99%
Hoeveelheid:50mg
Prijs ($):1004.0